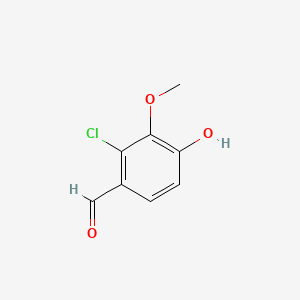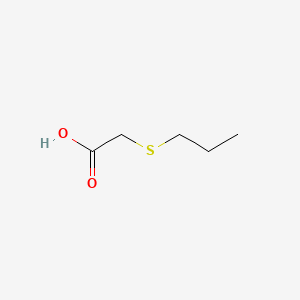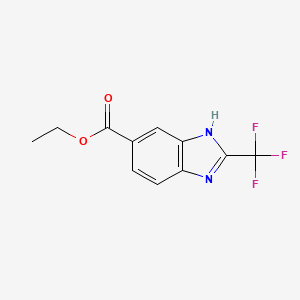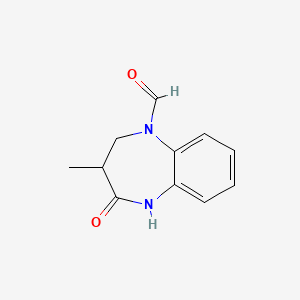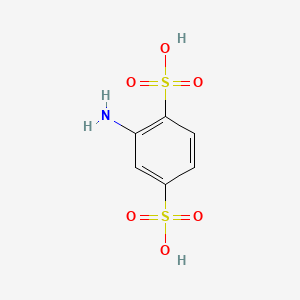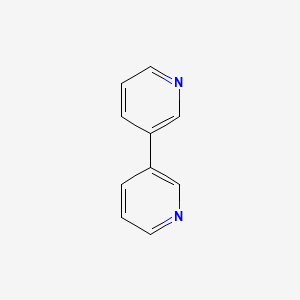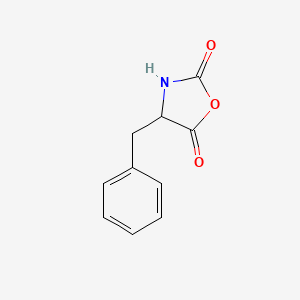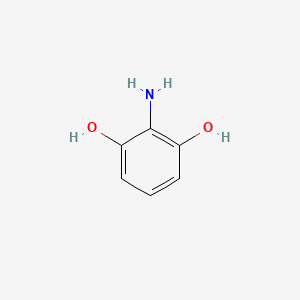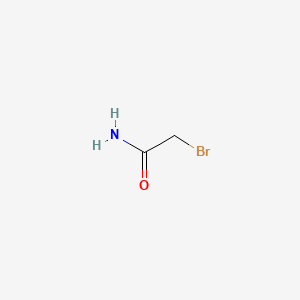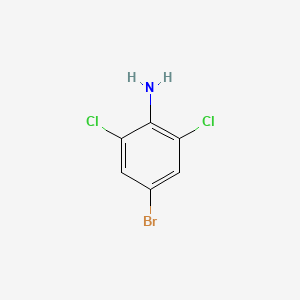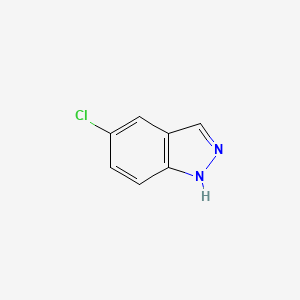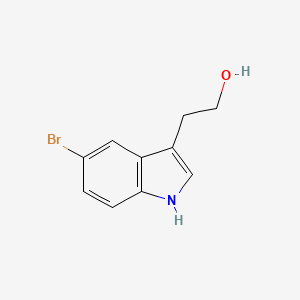
2-(5-溴-1H-吲哚-3-基)乙醇
概述
描述
2-(5-bromo-1H-indol-3-yl)ethanol, also known as 5-Bromoindole-3-ethanol and 5-Bromo-3-(2-hydroxyethyl)indole, is a chemical compound with the linear formula C10H10BrNO . It has a molecular weight of 240.1 .
Synthesis Analysis
The synthesis of 2-(5-bromo-1H-indol-3-yl)ethanol involves the reaction of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ for 0.5 h. The reaction mixture is then brought to room temperature and stirred for 30 min. Excess LiAlH4 is destroyed by careful addition of a saturated aqueous solution of Na2SO4 with the temperature maintained at about 0℃ .Molecular Structure Analysis
The InChI code for 2-(5-bromo-1H-indol-3-yl)ethanol is 1S/C10H10BrNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 .Physical And Chemical Properties Analysis
2-(5-bromo-1H-indol-3-yl)ethanol is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学研究应用
Antiproliferative/Cytotoxic Activity
5-Bromotryptophol has been studied for its potential in cancer therapy due to its antiproliferative and cytotoxic effects. Research indicates that derivatives of this compound can inhibit the growth of various human cancer cell lines, making it a promising candidate for the development of new anticancer drugs .
Antifungal Applications
The compound’s structural analogs, indole phytoalexins, are known for their antifungal properties. This suggests that 5-Bromotryptophol could be used to develop treatments or protective agents against fungal infections in both plants and humans .
Antibacterial Effects
Similar to its antifungal capabilities, 5-Bromotryptophol derivatives have shown moderate antibacterial effects. This opens up possibilities for its use in creating new antibiotics or antibacterial agents .
Antiprotozoal Activity
Indole phytoalexins, which are structurally related to 5-Bromotryptophol, have demonstrated antiprotozoal activity. This indicates potential applications in treating diseases caused by protozoan parasites .
Neuroprotective Properties
Research has revealed that certain indole phytoalexins can have an anti-aggregation effect in neurological conditions such as multiple sclerosis. By extension, 5-Bromotryptophol may hold promise for the development of neuroprotective therapies .
Cancer Chemoprevention
The consumption of cruciferous vegetables, which produce indole phytoalexins, is associated with a reduced risk of cancer. As a derivative, 5-Bromotryptophol could contribute to cancer chemoprevention strategies .
Proteomics Research
5-Bromotryptophol is available for purchase for proteomics research, indicating its use in studying protein expression and function, which can lead to insights into disease mechanisms and the discovery of new drug targets .
Synthesis of Bioactive Compounds
The compound serves as a building block in the synthesis of various bioactive compounds. Its brominated indole structure is particularly useful in creating novel molecules with potential therapeutic applications .
安全和危害
作用机制
Target of Action
Bromotryptophans, the family of compounds to which 5-bromotryptophol belongs, are known to play an important role in the life of sponges and lower marine invertebrates . These compounds are involved in more complex structures and can be part of a peptide, a cyclic peptide, an indole alkaloid, an ergot alkaloid, a macrocycle, and others .
Mode of Action
It’s known that bromotryptophans can exhibit a variety of biological activities, including antimicrobial, antihelmintic, insecticidal, ichthyotoxic, and anticancer activity . The exact interaction of 5-Bromotryptophol with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
5-Bromotryptophol, being a derivative of tryptophan, may potentially affect the serotonin and kynurenine pathways . In the serotonin pathway, tryptophan is converted into serotonin, a neurotransmitter that contributes to feelings of well-being and happiness. In the kynurenine pathway, tryptophan is broken down into kynurenine and other metabolites
Pharmacokinetics
The compound’s molecular weight (240105) and predicted properties such as density (1618±006 g/cm3), boiling point (4115±300 °C), and vapor pressure (165E-07mmHg at 25°C) suggest that it may have reasonable bioavailability .
Result of Action
Compounds containing brominated tryptophan moieties, like 5-bromotryptophol, have been reported to exhibit a variety of biological activities, including antimicrobial, antihelmintic, insecticidal, ichthyotoxic, and anticancer activity .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature, light, and oxygen exposure.
属性
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENXDUDCTZLSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186437 | |
| Record name | 5-Bromo-1H-indole-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-1H-indol-3-yl)ethanol | |
CAS RN |
32774-29-1 | |
| Record name | 5-Bromo-1H-indole-3-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32774-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-indole-3-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032774291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-1H-indole-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-indole-3-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



